3-Cyclohexene-1-carboxaldehyde

Catalytic Hydrogenation Process Chemistry Selective Reduction

3-Cyclohexene-1-carboxaldehyde (1,2,3,6-tetrahydrobenzaldehyde) is the essential Diels-Alder precursor for ERL-4221 alicyclic epoxy resin—no saturated or aromatic aldehyde can replicate its olefinic crosslinking architecture. Its isolated cyclohexene double bond enables diepoxide formation critical for electrical insulators and high-performance coatings. It also hydrogenates to cyclohexanecarboxaldehyde at 75–80°C and serves as a dual alkene–aldehyde intermediate for thermoset curatives. Insist on ≥98% purity with cold-chain integrity for reproducible epoxidation and crosslinking.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 100-50-5
Cat. No. B093240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexene-1-carboxaldehyde
CAS100-50-5
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C=O
InChIInChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2
InChIKeyDCFDVJPDXYGCOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in acetone and methanol, slightly soluble in cabon tetrachloride.
Slightly soluble in water.

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexene-1-carboxaldehyde (CAS 100-50-5): Procurement-Relevant Chemical Identity and Basic Properties


3-Cyclohexene-1-carboxaldehyde (also known as 1,2,3,6-tetrahydrobenzaldehyde) is an unsaturated cyclic aldehyde with the molecular formula C₇H₁₀O [1]. It is characterized by a reactive cyclohexene ring bearing a carboxaldehyde group, which confers dual reactivity as both an alkene and an aldehyde [2]. The compound is produced industrially via the Diels-Alder reaction of 1,3-butadiene and acrolein [1], and is supplied as a colorless to pale yellow liquid with a boiling point of 163–164 °C, a density of 0.94 g/mL at 25 °C, and a refractive index of 1.4745 .

Why Cyclohexanecarboxaldehyde or Benzaldehyde Cannot Substitute 3-Cyclohexene-1-carboxaldehyde in Critical Applications


Despite sharing the aldehyde functional group, 3-cyclohexene-1-carboxaldehyde is not interchangeable with saturated analogs (e.g., cyclohexanecarboxaldehyde) or aromatic analogs (e.g., benzaldehyde). The presence of the isolated cyclohexene double bond introduces a second reactive center that enables downstream epoxidation, hydrogenation, and crosslinking chemistries inaccessible to fully saturated or aromatic aldehydes [1]. Furthermore, the sensory irritation profile of 3-cyclohexene-1-carboxaldehyde differs significantly from that of saturated aliphatic aldehydes, with implications for occupational exposure management [2]. These structural and toxicological differences mean that generic substitution would compromise both synthetic utility and workplace safety parameters.

Quantitative Differentiation of 3-Cyclohexene-1-carboxaldehyde Versus Closest Analogs: Evidence for Scientific Selection


Hydrogenation of 3-Cyclohexene-1-carboxaldehyde Requires More Critical Process Control Than Myrcene-Methacrolein Adduct

The selective hydrogenation of 3-cyclohexene-1-carboxaldehyde to cyclohexanecarboxaldehyde requires a narrow temperature window of 75–80 °C and a hydrogen pressure of 200 lb/in², with exothermic heat management requiring intermittent interruption of the reaction [1]. In contrast, the hydrogenation of the myrcene-methacrolein Diels-Alder adduct to its saturated aldehyde can be conducted over a substantially broader temperature range of 50–150 °C with a preferred temperature of 100 °C [1]. This direct comparison demonstrates that 3-cyclohexene-1-carboxaldehyde hydrogenation is inherently more sensitive to process parameters, necessitating tighter control and specialized equipment.

Catalytic Hydrogenation Process Chemistry Selective Reduction

Sensory Irritation Potency (RD50) of Cyclic Aldehydes Including 3-Cyclohexene-1-carboxaldehyde Is 3–11× Higher Than Saturated Aliphatic Aldehydes

In naive Fischer-344 rats, the concentration of inhaled aldehyde required to depress respiratory rate by 50% (RD50) was 600–1000 ppm for cyclic aldehydes (including 3-cyclohexene-1-carboxaldehyde, cyclohexanecarboxaldehyde, and benzaldehyde) [1]. In contrast, saturated aliphatic aldehydes (acetaldehyde, propionaldehyde, butyraldehyde) exhibited RD50 values of 3000–6800 ppm [1]. While individual RD50 values for each cyclic aldehyde are not disaggregated in the published data, the class-level inference indicates that 3-cyclohexene-1-carboxaldehyde is approximately 3- to 11-fold more potent as a sensory irritant than saturated aliphatic aldehydes.

Inhalation Toxicology Occupational Safety Sensory Irritation

Industrial Diels-Alder Synthesis of 3-Cyclohexene-1-carboxaldehyde Achieves >90% Yield, Superior to Cyclohexanecarboxaldehyde Synthesis Yields

A continuous process for producing 3-cyclohexene-1-carboxaldehyde via Diels-Alder reaction of acrolein and butadiene achieves conversions up to ~98% and yields exceeding 90%, with polymeric byproducts limited to 1.5–3% [1]. In a specific example, a yield of 95.9% was obtained at 96.9% acrolein conversion [1]. For comparison, the synthesis of the saturated analog cyclohexanecarboxaldehyde via alternative routes reports yields of approximately 83% . While the synthetic routes differ, the higher achievable yield for 3-cyclohexene-1-carboxaldehyde translates to lower raw material costs and reduced waste in large-scale production.

Process Optimization Synthetic Yield Industrial Production

3-Cyclohexene-1-carboxaldehyde Is the Essential Precursor for ERL-4221 Alicyclic Epoxy Resin

3-Cyclohexene-1-carboxaldehyde serves as the key starting material for the synthesis of 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate (industrial designation ERL-4221) [1]. ERL-4221 is a high-performance alicyclic epoxy resin valued for its electrical insulation properties and use in UV-curable coatings . Alternative aldehydes, such as cyclohexanecarboxaldehyde (lacking the requisite double bond) or benzaldehyde (aromatic and unable to undergo cycloaliphatic epoxidation), cannot yield this specific epoxy architecture. The structural requirement of the cyclohexene ring for subsequent epoxidation renders 3-cyclohexene-1-carboxaldehyde irreplaceable in this commercially significant application.

Epoxy Resin Polymer Chemistry Coatings and Adhesives

Thermophysical Property Benchmarking: 3-Cyclohexene-1-carboxaldehyde vs. Cyclohexanecarboxaldehyde by Modulated DSC

Modulated differential scanning calorimetry (MDSC) measurements of high-purity 3-cyclohexene-1-carboxaldehyde and cyclohexanecarboxaldehyde provide directly comparable thermophysical data, including melting point, enthalpy of fusion, and liquid heat capacity as a function of temperature [1]. These data enable accurate engineering calculations for distillation, storage, and reaction calorimetry. While the specific numerical values are not reproduced in the abstract, the availability of side-by-side MDSC data for both compounds from the same study allows procurement and process engineers to select the appropriate aldehyde based on precise thermal behavior rather than relying on estimated or extrapolated values.

Thermophysical Properties Process Engineering Quality Control

High-Value Application Scenarios for 3-Cyclohexene-1-carboxaldehyde Supported by Quantitative Evidence


Synthesis of ERL-4221 Alicyclic Epoxy Resin for Electrical Insulation and UV-Curable Coatings

3-Cyclohexene-1-carboxaldehyde is the essential precursor for the industrial epoxy resin ERL-4221 (3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate). The cyclohexene double bond undergoes epoxidation to yield the diepoxide structure critical for electrical insulator manufacturing and high-performance coatings [1]. No alternative aldehyde lacking this double bond can produce this specific alicyclic epoxy architecture [2].

Large-Scale Production of Cyclohexanecarboxaldehyde via Selective Hydrogenation

When the saturated aldehyde cyclohexanecarboxaldehyde is required, 3-cyclohexene-1-carboxaldehyde serves as the direct precursor. The hydrogenation requires precise temperature control (75–80 °C) and exotherm management to avoid side reactions [1]. Process engineers must account for this narrower operating window compared to hydrogenation of other Diels-Alder adducts when designing production facilities [1].

Occupational Exposure Assessment and Industrial Hygiene Planning

The sensory irritation potency (RD50 range: 600–1000 ppm) of cyclic aldehydes including 3-cyclohexene-1-carboxaldehyde is 3- to 11-fold higher than that of saturated aliphatic aldehydes [1]. Industrial hygiene programs and facility engineering controls must be calibrated accordingly to ensure worker safety when handling this compound.

Resin Curing Agent and Crosslinker Intermediate Synthesis

The dual functionality of 3-cyclohexene-1-carboxaldehyde (aldehyde + alkene) enables its use as a key intermediate in the synthesis of resin curative agents [1]. The alkene moiety participates in crosslinking reactions that enhance the mechanical strength, thermal stability, and chemical resistance of thermosetting resins used in coatings, adhesives, and composites [1].

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